
Flavine Adenine Dinucleotide-13C5 Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of flavine adenine dinucleotide, a redox cofactor involved in several important enzymatic reactions in metabolism. The compound is labeled with carbon-13, making it useful for tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flavine Adenine Dinucleotide-13C5 Ammonium Salt involves the incorporation of carbon-13 into the flavine adenine dinucleotide molecule. The process begins with the conversion of riboflavin into flavin mononucleotide, catalyzed by riboflavin kinase. Flavin mononucleotide is then transformed into flavine adenine dinucleotide by adding an AMP moiety from ATP, catalyzed by FAD-synthase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of carbon-13 and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Flavine Adenine Dinucleotide-13C5 Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: As a redox cofactor, it participates in oxidation-reduction reactions, transferring electrons in metabolic pathways.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In oxidation-reduction reactions, the compound can be converted between its oxidized and reduced forms.
Aplicaciones Científicas De Investigación
Flavine Adenine Dinucleotide-13C5 Ammonium Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
Flavine Adenine Dinucleotide-13C5 Ammonium Salt exerts its effects by acting as a redox cofactor in various enzymatic reactions. It participates in the transfer of electrons, facilitating oxidation-reduction reactions in metabolic pathways. The molecular targets include enzymes such as NADH dehydrogenase, nitric oxide synthase, and glutathione reductase .
Comparación Con Compuestos Similares
Similar Compounds
Flavine Adenine Dinucleotide: The non-labeled version of the compound, used in similar research applications.
Nicotinamide Adenine Dinucleotide (NAD): Another redox cofactor involved in metabolic reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but involved in different metabolic pathways.
Uniqueness
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is unique due to its carbon-13 labeling, which allows for precise tracing and studying of metabolic pathways. This makes it particularly valuable in research applications where understanding the detailed mechanisms of biochemical reactions is crucial.
Propiedades
Fórmula molecular |
C27H33N9O15P2 |
|---|---|
Peso molecular |
790.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1 |
Clave InChI |
VWWQXMAJTJZDQX-NEVWKFTISA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O[13CH2][13C@@H]4[13C@H]([13C@H]([13C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
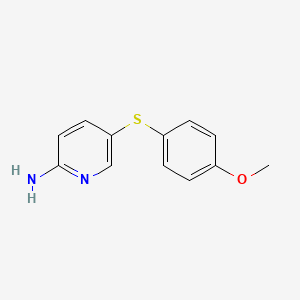
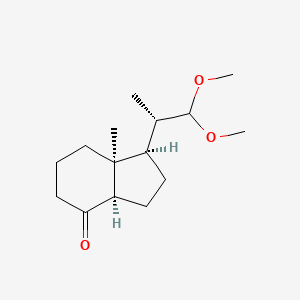
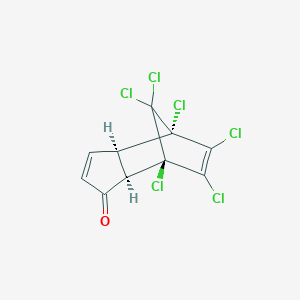

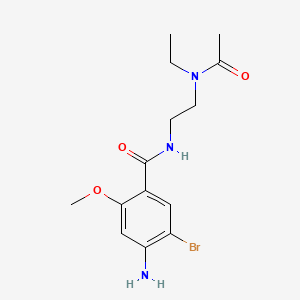
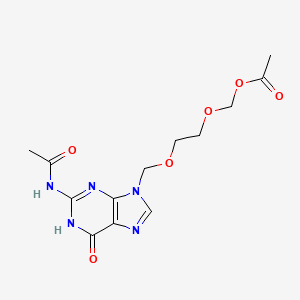
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
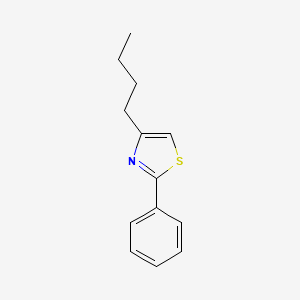
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

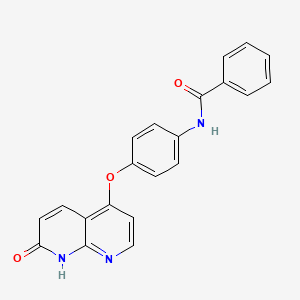
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
